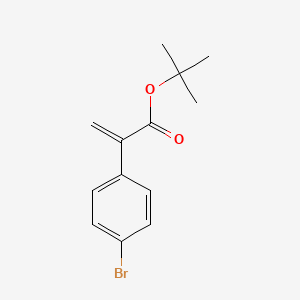
tert-Butyl 2-(4-bromophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(4-bromophenyl)acrylate: is an organic compound that belongs to the class of acrylates. Acrylates are known for their high reactivity and are widely used in the production of polymers. The compound features a tert-butyl group, a bromophenyl group, and an acrylate moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-bromophenyl)acrylate typically involves the esterification of 2-(4-bromophenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 2-(4-bromophenyl)acrylate can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Brominated quinones.
Reduction: Corresponding alcohols or alkanes.
Substitution: Various substituted acrylates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 2-(4-bromophenyl)acrylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the field of polymer chemistry for the production of specialty polymers with unique properties.
Biology: In biological research, the compound can be used to modify biomolecules, enabling the study of their interactions and functions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(4-bromophenyl)acrylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The acrylate moiety can undergo polymerization reactions, while the bromophenyl group can participate in substitution and oxidation reactions. These properties enable the compound to interact with a wide range of molecular targets and pathways, making it a valuable tool in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl acrylate: Similar in structure but lacks the bromophenyl group, making it less versatile in certain reactions.
2-(4-Bromophenyl)acrylic acid: Similar but lacks the tert-butyl ester group, affecting its reactivity and solubility.
Methyl 2-(4-bromophenyl)acrylate: Similar but with a methyl ester group instead of a tert-butyl group, leading to differences in steric and electronic properties.
Uniqueness: tert-Butyl 2-(4-bromophenyl)acrylate is unique due to the combination of the tert-butyl ester and bromophenyl groups. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Eigenschaften
Molekularformel |
C13H15BrO2 |
|---|---|
Molekulargewicht |
283.16 g/mol |
IUPAC-Name |
tert-butyl 2-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15BrO2/c1-9(12(15)16-13(2,3)4)10-5-7-11(14)8-6-10/h5-8H,1H2,2-4H3 |
InChI-Schlüssel |
GMECHVKTENDZIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(=C)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


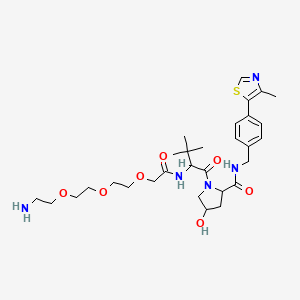
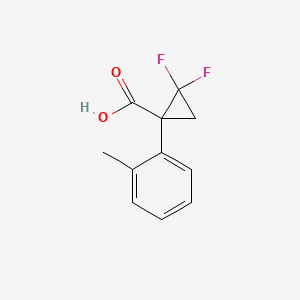
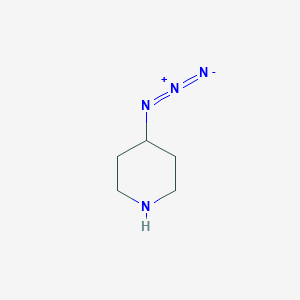
![9-Amino-3-((benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13647903.png)

![4'-(4-Bromonaphthalen-1-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13647911.png)

![Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13647916.png)
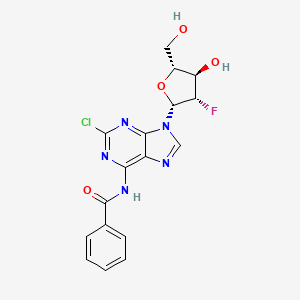
![Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13647923.png)
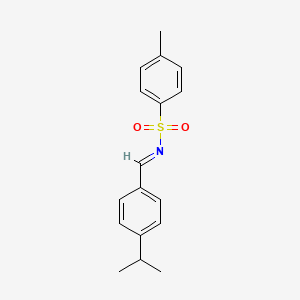
![9-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13647956.png)
